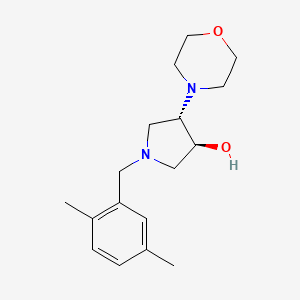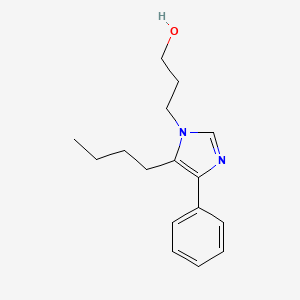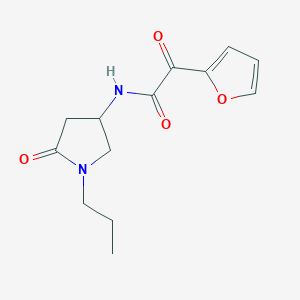![molecular formula C20H23N3O3 B3810220 methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3810220.png)
methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Descripción general
Descripción
The compound contains several functional groups and rings, including a 2,3-dihydro-1H-inden-1-ylacetyl group, a tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine group, and a carboxylate group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple cyclic structures and functional groups. The presence of nitrogen in the diazepine ring and the pyrazole ring may allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carboxylate group could participate in acid-base reactions, and the diazepine and pyrazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate might make it more soluble in polar solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-20(25)18-12-16-13-22(9-4-10-23(16)21-18)19(24)11-15-8-7-14-5-2-3-6-17(14)15/h2-3,5-6,12,15H,4,7-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXBZOJTMICSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(CC2=C1)C(=O)CC3CCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluorophenyl)-N-[2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3810147.png)
![1-(2-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}phenyl)ethanone](/img/structure/B3810150.png)
![4-[4-(4-morpholinylmethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3810169.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)




![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxy-2-hydroxypropyl)-5-methoxybenzamide](/img/structure/B3810193.png)
![3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide](/img/structure/B3810201.png)
![N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide](/img/structure/B3810202.png)
![3-{5-[4-(methylsulfonyl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-1-ol](/img/structure/B3810209.png)

![2-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3810231.png)